molecular formula C24H25N5O7S3 B2686544 Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-42-4

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2686544
CAS No.: 392293-42-4
M. Wt: 591.67
InChI Key: YGTXCUNWNPGMAU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfonyl-linked morpholine ring and a benzoate ester. This structure combines electron-withdrawing (sulfonyl) and electron-donating (morpholine) groups, which modulate its physicochemical and biological properties. The compound’s design leverages the pharmacological relevance of 1,3,4-thiadiazoles, known for diverse bioactivities such as enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O7S3/c1-2-36-22(32)17-3-7-18(8-4-17)25-20(30)15-37-24-28-27-23(38-24)26-21(31)16-5-9-19(10-6-16)39(33,34)29-11-13-35-14-12-29/h3-10H,2,11-15H2,1H3,(H,25,30)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTXCUNWNPGMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Introduction of the morpholinosulfonyl group: This step involves the reaction of the thiadiazole intermediate with morpholinosulfonyl chloride under basic conditions.

    Coupling with benzoate ester: The final step involves the coupling of the morpholinosulfonyl-thiadiazole intermediate with ethyl 4-aminobenzoate using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Relevance Reference(s)
Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (Target) ~525* 4-(Morpholinosulfonyl)benzamido, ethyl benzoate ester Potential enzyme inhibition (e.g., carbonic anhydrase)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 369.40 Phenylcarbamoyl, methoxy linkage to benzoate Unspecified biological activity; used in synthetic intermediates
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 374.47 Benzylsulfanyl, piperidine-acetamide Antihypertensive, anticonvulsant activities
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3) ~525* 4-Methyl-3-(morpholinosulfonyl)benzamido, ethyl thioacetate Investigated for kinase inhibition or antimicrobial potential

*Estimated based on structural similarity to CAS 690248-86-3.

Key Observations:

Substituent Effects: The target compound and CAS 690248-86-3 share a morpholinosulfonyl-benzamido group but differ in substitution patterns (4- vs. 4-methyl-3-position). This positional isomerism may alter steric hindrance and electronic interactions with biological targets .

Linkage Variations :

  • The methyl ester in uses a methoxy linkage, while the target employs an ethyl ester. Ethyl esters typically exhibit slower hydrolysis rates, extending metabolic stability .

Biological Activity

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H22N2O6SC_{20}H_{22}N_2O_6S and a molecular weight of 418.46 g/mol. It features a morpholinosulfonyl group linked to a benzamido moiety and an ethyl benzoate structure, contributing to its unique biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The morpholinosulfonyl group can inhibit enzyme activity by binding to active sites, while the benzamido group enhances binding affinity to various proteins . This dual functionality allows the compound to modulate biological pathways effectively.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. This compound has shown potential against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have explored the anticancer potential of morpholino derivatives. This compound has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For instance, it has been identified as an inhibitor of certain proteases and kinases, which are critical in various signaling pathways .

Case Study: Antimicrobial Efficacy

A study published in an international journal assessed the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against multiple bacterial strains .

CompoundMIC (µg/mL)Target Organism
Ethyl 4-(2-((5-(4-(morpholinosulfonyl)...16E. coli
Ethyl 4-(2-((5-(4-(morpholinosulfonyl)...32S. aureus

Case Study: Anticancer Activity

In another study focusing on cancer treatment strategies, Ethyl 4-(2-((5-(4-(morpholinosulfonyl)... was tested on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability with significant induction of apoptosis at higher concentrations (IC50 values around 25 µM), suggesting its potential as an anticancer agent .

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